molecular formula C17H16ClN3O5S B12158429 ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12158429
M. Wt: 409.8 g/mol
InChI Key: LDEZHILVHWDHQE-UHFFFAOYSA-N
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Description

Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a benzoxazine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of 2-aminophenol with chloroacetyl chloride under basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The benzoxazine and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, potentially converting them to alcohols.

    Substitution: The chlorine atom in the benzoxazine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as additives in coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzoxazine and thiazole rings can interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate
  • Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
  • 2-(6-Chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetohydrazide

Uniqueness

Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of both benzoxazine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16ClN3O5S

Molecular Weight

409.8 g/mol

IUPAC Name

ethyl 2-[2-[[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16ClN3O5S/c1-2-25-15(23)6-11-9-27-17(19-11)20-14(22)7-21-8-16(24)26-13-4-3-10(18)5-12(13)21/h3-5,9H,2,6-8H2,1H3,(H,19,20,22)

InChI Key

LDEZHILVHWDHQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

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